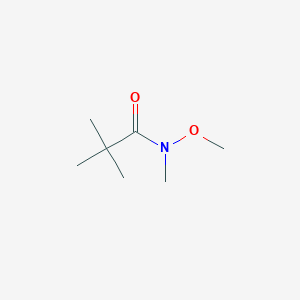

N-Methoxy-N-methylpivalamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N,2,2-trimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)6(9)8(4)10-5/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDRBYBWCRNGBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466042 | |

| Record name | N-METHOXY-N-METHYLPIVALAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64214-60-4 | |

| Record name | N-METHOXY-N-METHYLPIVALAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Methoxy-N-methylpivalamide

Foreword: The Strategic Value of Sterically Hindered Weinreb Amides in Modern Synthesis

In the landscape of organic synthesis, the pursuit of precision and control is paramount. Among the arsenal of reagents available to the modern chemist, N-methoxy-N-methylamides, or Weinreb amides, stand out for their exceptional utility as robust acylating agents.[1] First reported by Nahm and Weinreb in 1981, this functional group revolutionized the synthesis of ketones and aldehydes from highly reactive organometallic reagents.[2] Their efficacy stems from the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack. This intermediate resists the common pitfall of over-addition, which often plagues reactions with more traditional acylating agents like esters or acid chlorides, thus ensuring high yields of the desired carbonyl compound.[1]

This guide focuses specifically on N-Methoxy-N-methylpivalamide , a Weinreb amide distinguished by its sterically demanding pivaloyl (tert-butylcarbonyl) group. This steric hindrance imparts unique stability and selectivity, making it an invaluable tool for the synthesis of complex molecules where precise control over reactive centers is critical. For researchers and professionals in drug development, understanding the nuances of its synthesis and the rigorous methods for its characterization is not merely an academic exercise; it is a prerequisite for reliable, reproducible, and scalable synthetic campaigns.

Part 1: Synthesis of this compound

The synthesis of this compound is a classic example of nucleophilic acyl substitution. The procedure is straightforward, reliable, and founded on well-established reaction principles.

The Underlying Chemistry: Rationale and Mechanistic Insight

The core transformation involves the reaction of a highly reactive acid chloride, pivaloyl chloride, with N,O-dimethylhydroxylamine. The hydrochloride salt of the amine is typically used due to its superior stability and ease of handling.[1] An organic base, such as triethylamine or pyridine, is incorporated to serve two essential functions: it neutralizes the hydrochloric acid byproduct generated during the reaction and, more importantly, it deprotonates the N,O-dimethylhydroxylamine hydrochloride to liberate the free amine, which is the active nucleophile.

The choice of an anhydrous aprotic solvent like dichloromethane (DCM) is critical to prevent hydrolysis of the pivaloyl chloride.[3][4] The reaction is initiated at a reduced temperature (0 °C) to moderate the initial exothermic release of energy and is then allowed to proceed to completion at room temperature. This controlled approach ensures a high yield and minimizes the formation of impurities.

Visualizing the Reaction Mechanism

The mechanism proceeds via a classic nucleophilic addition-elimination pathway at the carbonyl carbon. The lone pair of the nitrogen atom on the free N,O-dimethylhydroxylamine attacks the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the final amide product.

Caption: Nucleophilic acyl substitution mechanism for the synthesis.

Field-Proven Experimental Protocol

This protocol is a self-validating system designed for high fidelity and yield.

Materials:

-

Pivaloyl chloride (1.0 eq.)

-

N,O-Dimethylhydroxylamine hydrochloride (1.05 eq.)

-

Triethylamine (2.2 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.05 eq.) and triethylamine (2.2 eq.) in anhydrous DCM.

-

Cooling: Cool the resulting slurry to 0 °C in an ice bath. This step is crucial for controlling the reaction's exothermicity.

-

Addition of Acylating Agent: Add pivaloyl chloride (1.0 eq.) dropwise to the cold, stirring slurry over 15-20 minutes. A white precipitate of triethylammonium chloride will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure completion.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the pivaloyl chloride starting material is fully consumed.

-

Work-up & Quenching: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and then with brine.[3] This washing regimen is critical for removing water-soluble byproducts and impurities.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain a colorless oil.

Part 2: Rigorous Characterization of the Final Product

Confirming the identity and purity of the synthesized this compound is a non-negotiable step. A multi-technique approach involving NMR, IR, and Mass Spectrometry provides a comprehensive and trustworthy characterization.

Experimental Workflow: From Synthesis to Analysis

Caption: Overall workflow from synthesis to characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic compounds. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and clean. It will show three distinct singlets corresponding to the chemically non-equivalent protons. It is noteworthy that for some Weinreb amides, restricted rotation around the amide C-N bond can lead to broadening of the N-Me and O-Me signals at room temperature.[5]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Summary of NMR Data

| Technique | Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |

| ¹H NMR | -C(CH ₃)₃ | ~1.2 | Singlet | 9H |

| -N-CH ₃ | ~3.2 | Singlet (may be broad) | 3H | |

| -O-CH ₃ | ~3.7 | Singlet (may be broad) | 3H | |

| ¹³C NMR | -C (CH₃)₃ | ~39 | ||

| -C(C H₃)₃ | ~28 | |||

| -N-C H₃ | ~34 | |||

| -O-C H₃ | ~61 | |||

| C =O | ~178 |

(Note: Chemical shifts are approximate and can vary based on the solvent used. Data is referenced against typical values for similar structures.)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The most prominent feature in the IR spectrum of this compound will be the strong carbonyl stretch of the amide group.

Summary of IR Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2970 | C-H stretch (sp³ aliphatic) | Strong |

| ~1660 | C=O stretch (amide) | Strong |

| ~1480 | C-H bend (aliphatic) | Medium |

| ~1180 | C-N stretch | Medium |

(Note: Values are characteristic and approximate.)

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a definitive piece of evidence for its successful synthesis.

Summary of Mass Spectrometry Data

| Technique | Parameter | Expected Value |

| GC-MS | Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol [6] | |

| (M)+ Peak | m/z = 145.11 |

References

-

Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

-

Direct conversion of N-methoxy-N-methylamides (Weinreb amides) to ketones via a nonclassical Wittig reaction. PubMed. [Link]

-

Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. The Royal Society of Chemistry. [Link]

-

This compound. PubChem. [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. [Link]

-

O-PIVALOYLHYDROXYLAMINE TRIFLUOROMETHANESULFONATE. Organic Syntheses Procedure. [Link]

-

CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. [Link]

-

CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. ElectronicsAndBooks. [Link]

-

Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Semantic Scholar. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgsyn.org [orgsyn.org]

- 5. [PDF] Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides | Semantic Scholar [semanticscholar.org]

- 6. This compound | C7H15NO2 | CID 11446410 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Methoxy-N-methylpivalamide: Properties, Synthesis, and Applications

Abstract

N-Methoxy-N-methylpivalamide, a prominent member of the Weinreb amide class, stands as a cornerstone reagent in modern organic synthesis. Its unique structural attributes, particularly the sterically demanding tert-butyl group adjacent to the N-methoxy-N-methylamide functionality, confer remarkable stability and predictable reactivity. This guide provides a comprehensive exploration of the physical and chemical properties of this compound. We delve into its synthesis, spectral characteristics, and critically, its mechanistic behavior in cornerstone reactions that enable the controlled formation of ketones and aldehydes. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical application of this versatile synthetic intermediate.

Introduction to this compound: The Weinreb Amide

N-Methoxy-N-methylamides, commonly known as Weinreb amides, were introduced to the synthetic chemistry community in 1981 by Steven M. Weinreb and Steven Nahm.[1] Their innovation addressed a long-standing challenge in organic synthesis: the over-addition of highly reactive organometallic reagents to carboxylic acid derivatives.[2] Traditional reagents like acid chlorides or esters readily react with one equivalent of an organolithium or Grignard reagent to form a ketone, but this ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[2]

This compound exemplifies the solution to this problem. The N-methoxy-N-methylamide group reacts with organometallic reagents to form a stable, chelated tetrahedral intermediate.[1][3] This intermediate resists collapse and further reaction until an aqueous workup is performed, at which point it hydrolyzes to cleanly afford the desired ketone.[2] This controlled reactivity has established Weinreb amides, and this compound in particular, as indispensable tools for the precise construction of complex molecular architectures found in natural products and pharmaceuticals.[3][4]

Physical and Structural Properties

The physical properties of this compound are foundational to its handling, storage, and use in reactions. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | N-methoxy-N,2,2-trimethylpropanamide | [5][6] |

| Synonyms | N-Methoxy-N-methyl-2,2-dimethylpropanamide | [5] |

| CAS Number | 64214-60-4 | [5][6][7] |

| Molecular Formula | C₇H₁₅NO₂ | [5][7] |

| Molecular Weight | 145.20 g/mol | [5][6] |

| Physical Form | Liquid | [6] |

| Storage | Inert atmosphere, room temperature | [6][7] |

Note: Specific values for boiling point, density, and refractive index are not consistently reported across publicly available datasheets and should be determined empirically for specific lots.

Spectroscopic Signature

The interpretation of spectral data is crucial for reaction monitoring and product verification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum of this compound is highly characteristic. Due to the bulky tert-butyl group, rotation around the amide C-N bond is often restricted at room temperature. This can lead to the appearance of broad humps or even distinct rotamers for the N-methyl (N-CH₃) and O-methyl (O-CH₃) protons. The tert-butyl group will appear as a sharp singlet integrating to nine protons. In the ¹³C NMR spectrum, distinct signals for the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons are expected.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band for the carbonyl (C=O) group, typically appearing in the range of 1630-1670 cm⁻¹. Additional bands corresponding to C-H and C-N stretching and bending vibrations will also be present.[8][9]

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns involve the loss of the tert-butyl group or cleavage of the amide bond.[5][8]

Chemical Properties and Reactivity

The utility of this compound is defined by the unique reactivity of the Weinreb amide functional group.

Mechanism of Reactivity: The Stable Chelate

The key to the Weinreb amide's controlled reactivity lies in its ability to form a stable five-membered chelate with the metal atom of an attacking organometallic reagent (e.g., Li⁺ or MgX⁺). This chelation stabilizes the tetrahedral intermediate formed upon nucleophilic addition.[2][3] This intermediate is stable at low temperatures and does not collapse to form a ketone until acidic or aqueous workup, thus preventing the common over-addition problem.[1][10]

Detailed Experimental Protocol

-

Setup : To a flame-dried, round-bottomed flask under an inert atmosphere (Nitrogen or Argon), add N,O-dimethylhydroxylamine hydrochloride.

-

Solvent : Suspend the hydrochloride salt in a suitable anhydrous solvent, such as dichloromethane (DCM).

-

Cooling : Cool the suspension to 0 °C using an ice-water bath.

-

Base Addition : Slowly add a base, such as pyridine or triethylamine (typically 2.2 equivalents), to the stirred suspension.

-

Acylation : Add pivaloyl chloride (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction : Allow the reaction to slowly warm to room temperature and stir for several hours until completion (monitor by TLC or GC-MS).

-

Workup : Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extraction : Extract the aqueous layer with additional portions of the organic solvent.

-

Purification : Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Applications in Research and Drug Development

The predictable and clean reactivity of this compound makes it a valuable intermediate in multi-step syntheses where high yields and chemoselectivity are paramount.

-

Complex Molecule Synthesis : It serves as a robust building block for introducing a pivaloyl group, which can be transformed into various other functionalities or used as a sterically hindered ketone.

-

Pharmaceutical Development : In drug discovery, the synthesis of analogs often requires reliable methods for C-C bond formation. The Weinreb amide chemistry allows for the late-stage modification of complex scaffolds, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. [11]* Fine Chemicals : The synthesis of specialty chemicals and advanced materials often leverages the precision offered by Weinreb amide chemistry to construct specific molecular targets. [4][11]

Safety Profile

This compound should be handled with appropriate laboratory safety precautions. While specific toxicity data is limited, it is classified with the GHS07 pictogram, indicating it may be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319). [6][7]Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than just a chemical reagent; it is a problem-solving tool in organic synthesis. Its ability to act as a reliable precursor to ketones and aldehydes without the complication of over-addition has cemented its role in the synthetic chemist's toolkit. By understanding its physical properties, spectral signatures, and the mechanistic underpinnings of its reactivity, researchers can leverage this powerful molecule to design and execute more efficient and elegant synthetic routes toward valuable and complex targets.

References

- This compound - Bonotto. (n.d.).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- This compound - 艾仕生命科學有限公司Antibody Chemical Enzyme. (n.d.).

-

PubChem. (n.d.). N-Methoxy-N-methylpropionamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Fisher Scientific. (n.d.). N-Methoxy-N-methylpropionamide 97.0+%, TCI America™. Retrieved from [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

-

Current Protocols in Nucleic Acid Chemistry. (n.d.). Weinreb amides. Retrieved from [Link]

-

KoreaScience. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Retrieved from [Link]

-

Scilit. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. Retrieved from [Link]

-

Arkivoc. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Retrieved from [Link]

-

ResearchGate. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of N-methoxy-N-methylacetamide Derivatives in Research. Retrieved from [Link]

-

ResearchGate. (2021). What is the right reaction condition between Weinreb amide and vinyl lithium?. Retrieved from [Link]

-

Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Org. Synth., 94, 184-197. Retrieved from [Link]

-

Amanote Research. (n.d.). Synthesis of N-Methoxy-N-Methyl-B-Enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). N-Methoxy-N-methylcinnamamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. Retrieved from [Link]

-

YouTube. (2018, April 13). Determining a Structure with IR and NMR. Tony St John. Retrieved from [Link]

-

PubChem. (n.d.). N-methoxy-N-methylformamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-methoxy-N-methylprop-2-enamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Weinreb Ketone Synthesis [organic-chemistry.org]

- 3. Weinreb amides [pubsapp.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C7H15NO2 | CID 11446410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. casabonotto.fondazionebonotto.org [casabonotto.fondazionebonotto.org]

- 8. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Mechanism of Action of N-Methoxy-N-methylpivalamide in Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methoxy-N-methylamides, commonly known as Weinreb amides, are invaluable intermediates in modern organic synthesis.[1][2] This technical guide provides a comprehensive examination of the mechanism of action of a specific Weinreb amide, N-methoxy-N-methylpivalamide, in acylation reactions. A cornerstone of their utility lies in the synthesis of ketones and aldehydes from carboxylic acid derivatives, effectively circumventing the pervasive issue of over-addition often encountered with more reactive acylating agents.[3][4] This is achieved through the formation of a stable, chelated tetrahedral intermediate, a feature that defines the unique reactivity of this functional group.[3][5][6] This guide will delve into the mechanistic underpinnings of this stability, provide field-proven experimental protocols, and offer insights into the practical application of this chemistry in complex molecule synthesis.

Introduction: The Challenge of Controlled Acylation and the Weinreb Amide Solution

The synthesis of ketones and aldehydes through the acylation of organometallic reagents is a fundamental transformation in organic chemistry.[4] However, a significant challenge arises from the high reactivity of the ketone or aldehyde product, which can readily undergo a second nucleophilic attack by the organometallic reagent, leading to the formation of tertiary or secondary alcohols, respectively.[3][4] This "over-addition" problem can severely limit the yield and purity of the desired carbonyl compound, even with careful stoichiometric control of the nucleophile.[3]

In 1981, Steven M. Weinreb and Steven Nahm introduced N-methoxy-N-methylamides as a robust solution to this long-standing problem.[3][7] These reagents, now ubiquitously known as Weinreb amides, react with a wide range of organometallic reagents, such as organolithiums and Grignard reagents, to produce ketones in high yields.[1][3][8] Similarly, they can be reduced with hydride reagents to furnish aldehydes.[3][6][8] The key to their success lies in the unique N-methoxy-N-methyl substitution on the amide nitrogen.

The Core Mechanism: Chelation-Controlled Stability

The remarkable selectivity of Weinreb amides in acylation reactions is attributed to the formation of a stable tetrahedral intermediate.[3][5][6] Let's dissect the mechanism using this compound as our model substrate.

Step 1: Nucleophilic Addition

The reaction commences with the nucleophilic attack of an organometallic reagent (e.g., R'-MgX or R'-Li) at the electrophilic carbonyl carbon of the this compound. This addition forms a tetrahedral intermediate.

Step 2: Chelation and Stabilization

This is the crucial step that differentiates Weinreb amides from other acylating agents. The newly formed anionic oxygen and the nitrogen-bound methoxy group chelate to the metal cation (Li⁺ or MgX⁺) of the organometallic reagent.[9] This forms a stable five-membered cyclic intermediate.[1][5][7] This chelation stabilizes the tetrahedral intermediate, preventing its premature collapse to the ketone.[3][5][6] This intermediate is stable at low temperatures, a critical factor in experimental design.[3]

Step 3: Aqueous Workup and Ketone Formation

The stable tetrahedral intermediate persists in the reaction mixture until an aqueous workup is performed.[4][6] The addition of a proton source, such as dilute acid, protonates the intermediate, leading to its collapse. This liberates the desired ketone and N,O-dimethylhydroxylamine as a byproduct. Because the ketone is only formed during the workup, it is not present in the reaction mixture with the excess organometallic reagent, thus preventing the problematic over-addition.[4]

Caption: The chelation-controlled mechanism of Weinreb amide acylation.

Experimental Protocol: Synthesis of a Ketone using this compound

This protocol provides a generalized procedure for the acylation of a Grignard reagent with this compound.

Materials:

-

This compound

-

Organomagnesium halide (Grignard reagent) solution in THF or diethyl ether (e.g., Phenylmagnesium bromide)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of this compound in anhydrous THF.

-

Cooling: The flask is cooled to 0 °C in an ice-water bath.

-

Addition of Grignard Reagent: The Grignard reagent solution is added dropwise to the stirred solution of the Weinreb amide via the dropping funnel, maintaining the internal temperature below 5 °C. The rate of addition should be controlled to prevent a significant exotherm.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0 °C for 1-2 hours or until TLC analysis indicates complete consumption of the starting amide.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl at 0 °C. This step should be performed with caution as it can be exothermic.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with an organic solvent (e.g., diethyl ether).

-

Washing: The combined organic layers are washed successively with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude ketone.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure ketone.

Causality in Experimental Choices

| Experimental Step | Choice | Rationale |

| Solvent | Anhydrous THF | Aprotic and effectively solvates the Grignard reagent and the reaction intermediates. Must be anhydrous to prevent quenching of the organometallic reagent. |

| Temperature | 0 °C to room temperature | The tetrahedral intermediate is stable at low temperatures, preventing premature collapse.[3] Running the reaction at low temperatures minimizes side reactions. |

| Quenching | 1 M HCl | Provides a proton source to break down the stable tetrahedral intermediate, liberating the ketone.[4] The acidic condition also helps to dissolve magnesium salts. |

| Washing | Saturated NaHCO₃ | Neutralizes any excess acid from the workup step. |

| Washing | Brine | Removes the bulk of the water from the organic layer before drying. |

Scope and Variations

The Weinreb ketone synthesis is a versatile and widely adopted method.[3] It is compatible with a broad range of organometallic reagents, including:

Furthermore, the reaction has been adapted for various synthetic strategies:

-

One-pot procedures: Methods have been developed for one-pot magnesium-halogen exchange followed by arylation, simplifying the operational aspects of aryl ketone synthesis.[3]

-

Wittig Reagents: Reaction with Wittig reagents can be used to form N-methyl-N-methoxy-enamines, which can be hydrolyzed to the corresponding ketone or aldehyde, avoiding potentially harsh organometallic conditions.[3]

Conclusion

The use of this compound and other Weinreb amides represents a significant advancement in the field of organic synthesis. The mechanism, centered on the formation of a stable, chelated tetrahedral intermediate, provides a reliable and high-yielding method for the preparation of ketones and aldehydes, effectively overcoming the persistent challenge of over-addition. The mild reaction conditions and broad substrate scope have cemented the Weinreb ketone synthesis as a cornerstone methodology for researchers and drug development professionals in the construction of complex molecular architectures.

References

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

-

Weinreb amides. Current Protocols in Nucleic Acid Chemistry. [Link]

-

Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

-

Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. [Link]

-

Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]

-

Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N-acylpyrroles. RSC Publishing. [Link]

-

The Acylation of Organometallic Reagents. University of Wisconsin-Madison. [Link]

-

Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

-

in the chemical literature: Weinreb amides. YouTube. [Link]

-

Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link]

-

Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. PMC - NIH. [Link]

Sources

- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. researchgate.net [researchgate.net]

- 6. Weinreb amides [pubsapp.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 9. m.youtube.com [m.youtube.com]

Spectroscopic Characterization of N-Methoxy-N-methylpivalamide: A Technical Guide

Introduction: The Utility of N-Methoxy-N-methylpivalamide as a Weinreb Amide

This compound, also known as N-methoxy-N,2,2-trimethylpropanamide, is a member of the Weinreb amide class of reagents. First introduced by Steven M. Weinreb and Steven Nahm in 1981, these N-methoxy-N-methylamides have become indispensable tools in organic synthesis.[1] Their significance lies in their ability to react with organometallic reagents, such as Grignard and organolithium reagents, to furnish ketones in high yields, circumventing the common issue of over-addition to form tertiary alcohols.[1][2] The stability of the intermediate tetrahedral adduct, which is chelated by the methoxy group, prevents its collapse until acidic workup. Furthermore, Weinreb amides can be readily reduced to aldehydes.[1]

Given its pivotal role as a synthetic intermediate, the unambiguous structural confirmation of this compound is paramount. This guide provides a detailed analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The principles and experimental considerations discussed herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize this versatile reagent.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with its characteristic tert-butyl group and the N-methoxy-N-methyl moiety, gives rise to a distinct spectroscopic fingerprint. Understanding the expected signals is the first step in successful characterization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Referencing: The solvent peak is typically used as an internal standard (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters for a ¹H spectrum are generally sufficient.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃):

The ¹H NMR spectrum is expected to show three distinct signals:

-

δ ~1.2 ppm (s, 9H): This singlet corresponds to the nine equivalent protons of the tert-butyl group. The high degree of symmetry results in a single, sharp resonance.

-

δ ~3.2 ppm (s, 3H): This singlet is assigned to the three protons of the N-methyl group.

-

δ ~3.7 ppm (s, 3H): This singlet arises from the three protons of the O-methyl (methoxy) group. The protons of the methoxy group are typically deshielded relative to the N-methyl protons due to the electronegativity of the adjacent oxygen atom.

It is worth noting that in some N-methoxy-N-methylamides, restricted rotation around the amide C-N bond can lead to the observation of rotamers, which may cause broadening of the N-methyl and O-methyl signals at room temperature. Variable temperature NMR studies can be employed to investigate such dynamic processes; as the temperature increases, the rate of rotation increases, leading to the coalescence of these signals into sharp singlets.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | ~1.2 | Singlet (s) | 9H |

| -N(CH₃) | ~3.2 | Singlet (s) | 3H |

| -O(CH₃) | ~3.7 | Singlet (s) | 3H |

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A higher number of scans may be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):

The proton-decoupled ¹³C NMR spectrum is expected to display five signals:

-

δ ~28 ppm: This signal corresponds to the three equivalent methyl carbons of the tert-butyl group.

-

δ ~32 ppm: This signal is attributed to the N-methyl carbon.

-

δ ~38 ppm: This resonance is from the quaternary carbon of the tert-butyl group.

-

δ ~61 ppm: This downfield signal is assigned to the O-methyl (methoxy) carbon.[3]

-

δ ~175 ppm: The carbonyl carbon (C=O) will appear as the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -C(C H₃)₃ | ~28 |

| -N(C H₃) | ~32 |

| -C (CH₃)₃ | ~38 |

| -O(C H₃) | ~61 |

| -C =O | ~175 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: The spectrum can be acquired from a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

-

~2970 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups (tert-butyl and methyl).

-

~1660 cm⁻¹ (strong): This is a key absorption corresponding to the C=O (amide) stretching vibration. The exact position can be influenced by the electronic environment. For tertiary amides, this band is typically found in the 1680-1630 cm⁻¹ range.[4]

-

~1470 cm⁻¹ and ~1370 cm⁻¹: C-H bending vibrations of the alkyl groups. The characteristic doublet for the tert-butyl group may be observed.

-

~1180 cm⁻¹: C-N stretching vibration.

-

~1040 cm⁻¹: C-O stretching vibration of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) can also be used, particularly for high-resolution mass spectrometry (HRMS).

-

Analysis: The sample is introduced into the mass spectrometer, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₇H₁₅NO₂) is 145.20 g/mol .[5] A peak at m/z = 145 corresponding to the molecular ion [C₇H₁₅NO₂]⁺ should be observable, especially with softer ionization techniques.

-

Key Fragmentation Pathways: Under EI conditions, fragmentation is expected. Some plausible fragmentation patterns are outlined below:

Caption: Plausible fragmentation pathways for this compound in EI-MS.

-

m/z = 85: Loss of the N-methoxy-N-methyl group to give the pivaloyl cation, [C₅H₉O]⁺.

-

m/z = 57: A very prominent peak corresponding to the tert-butyl cation, [C₄H₉]⁺, resulting from the cleavage of the bond between the carbonyl carbon and the quaternary carbon. This is often the base peak for compounds containing a tert-butyl group.

-

m/z = 61: Cleavage of the acyl group to yield the [CH₃NOCH₃]⁺ fragment.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive picture for the structural verification of this compound. The expected data, characterized by the distinct signals of the tert-butyl group and the N-methoxy-N-methyl moiety, allows for its unambiguous identification. By understanding these characteristic spectroscopic features and employing the appropriate experimental protocols, researchers can confidently confirm the identity and purity of this important synthetic building block, ensuring the integrity of their subsequent chemical transformations.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B. [Link]

- Harikrishna, K., Balasubramaniam, S., & Aidhen, I. S. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 54B(1), 75-81.

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Semantic Scholar. [Link]

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

Sources

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. researchgate.net [researchgate.net]

- 3. N-Methoxy-N-methylacetamide(78191-00-1) 1H NMR spectrum [chemicalbook.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. This compound | C7H15NO2 | CID 11446410 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of N-Methoxy-N-methylpivalamide in Common Organic Solvents

Abstract

N-Methoxy-N-methylpivalamide, a prominent Weinreb amide, is a cornerstone reagent in modern organic synthesis, enabling the mild and high-yield synthesis of ketones and aldehydes. Its efficacy in these transformations is intrinsically linked to its solubility in the reaction medium. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. We delve into the theoretical principles governing its solubility, present a detailed, field-proven protocol for its empirical determination, and offer a qualitative solubility profile in a range of common organic solvents. This document is intended to be an essential resource for researchers, chemists, and drug development professionals, empowering them to optimize reaction conditions and streamline synthetic workflows.

Introduction: The Significance of this compound in Synthesis

N-Methoxy-N-methylamides, commonly known as Weinreb amides, have revolutionized organic synthesis since their introduction.[1][2] this compound, the Weinreb amide derivative of pivalic acid, is particularly valued for its steric bulk, which can impart selectivity in complex transformations. The unique stability of the tetrahedral intermediate formed upon nucleophilic addition to the Weinreb amide carbonyl is key to its utility, preventing the over-addition often observed with other acylating agents.[2]

The success of any synthetic protocol involving this compound is critically dependent on its solubility in the chosen solvent system. Proper dissolution ensures homogeneous reaction kinetics, facilitates purification, and ultimately dictates the overall efficiency and scalability of the process. This guide provides the foundational knowledge and practical methodologies to understand and determine the solubility of this vital synthetic building block.

Theoretical Underpinnings of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[3][4] For this compound, a tertiary amide, its solubility in a given organic solvent is a balance of several factors:

-

Polarity: The amide functional group possesses a significant dipole moment due to the polarized carbonyl group and the nitrogen atom.[5][6] This inherent polarity suggests good solubility in polar aprotic solvents.

-

Hydrogen Bonding: As a tertiary amide, this compound lacks N-H bonds and therefore cannot act as a hydrogen bond donor. However, the carbonyl oxygen and the methoxy oxygen can act as hydrogen bond acceptors.[7][8] This allows for favorable interactions with protic solvents.

-

Van der Waals Forces: The bulky tert-butyl group is nonpolar and interacts primarily through van der Waals forces. This hydrophobic moiety will favor interactions with nonpolar solvents.

The interplay of these factors determines the overall solubility profile. A solvent that can effectively engage in dipole-dipole interactions and potentially accept hydrogen bonds, while also accommodating the nonpolar tert-butyl group, will be an effective solvent.

Qualitative Solubility Profile of this compound

While precise quantitative solubility data for this compound is not extensively published, a qualitative assessment can be made based on its structure and the principles of intermolecular forces. The following table provides an expected solubility profile in a range of common organic solvents. It is imperative for researchers to empirically verify these predictions using the protocol outlined in the subsequent section.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Tetrahydrofuran (THF) | Polar Aprotic | High | THF's polarity aligns well with the amide dipole, and it can effectively solvate the molecule. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a good solvent for a wide range of organic compounds and is expected to readily dissolve this compound. |

| Diethyl Ether | Polar Aprotic | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is suitable. |

| Acetone | Polar Aprotic | Moderate to High | The polar carbonyl group of acetone can interact favorably with the amide. |

| Acetonitrile | Polar Aprotic | Moderate | While polar, the nitrile group may not interact as favorably as other polar aprotic solvents. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | The ester functionality provides polarity for effective solvation. |

| Dimethylformamide (DMF) | Polar Aprotic | High | DMF is a highly polar aprotic solvent and is an excellent solvent for many amides. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide array of compounds. |

| Methanol | Polar Protic | Moderate | Methanol can act as a hydrogen bond donor to the amide's oxygen atoms, but the nonpolar tert-butyl group may limit solubility. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, with a slight increase in nonpolar character which might slightly improve solubility. |

| Isopropanol | Polar Protic | Moderate to Low | The larger alkyl group of isopropanol may further hinder solubility compared to methanol and ethanol. |

| Water | Polar Protic | Low | The large hydrophobic tert-butyl group is expected to significantly limit solubility in water despite the polar amide group. |

| Hexanes | Nonpolar | Low to Moderate | The nonpolar nature of hexanes will interact favorably with the tert-butyl group, but poorly with the polar amide. |

| Toluene | Nonpolar | Moderate | The aromatic ring of toluene can induce dipole interactions and its overall nonpolar character is compatible with the tert-butyl group. |

Experimental Protocol for Solubility Determination: A Self-Validating System

The following protocol details the widely accepted "Saturation Shake-Flask" method, which is considered the gold standard for determining thermodynamic equilibrium solubility.[9] This method is designed to be self-validating by ensuring that a true equilibrium is reached.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The excess solid is crucial to ensure saturation is achieved and maintained.

-

Add a known volume of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium.[9] To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Consistent concentration values over time indicate that equilibrium has been established.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vial at a moderate speed. This step is critical to avoid artificially high solubility readings.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC method or a UV-Vis spectrophotometer with a calibration curve.

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Intermolecular Interactions and Solubility: A Visual Representation

The solubility of this compound is dictated by the balance of interactions between its functional groups and the solvent molecules. The following diagram illustrates these key interactions.

Caption: Key intermolecular forces governing solubility.

Conclusion

A thorough understanding of the solubility of this compound is paramount for its effective utilization in organic synthesis. This guide has provided a theoretical framework for predicting its solubility, a detailed experimental protocol for its accurate determination, and a qualitative overview of its expected behavior in common organic solvents. By leveraging this information, researchers can make informed decisions regarding solvent selection, leading to optimized reaction conditions, improved yields, and more efficient synthetic outcomes. The provided methodologies empower the scientific community to generate precise solubility data, contributing to a more robust understanding of this invaluable synthetic tool.

References

- Experiment 1 Determination of Solubility Class. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Amides: Structure, Properties, and Reactions. (n.d.). Solubility of Things. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

Amides - Organic Chemistry. (n.d.). Science Ready. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Solubility of Amides. (2020, July 10). Chemistry Stack Exchange. Retrieved from [Link]

- Principles of Drug Action 1, Spring 2005, Amides. (n.d.).

-

N-Methoxy-N-methylpropionamide. (n.d.). PubChem. Retrieved from [Link]

-

Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022, August 15). YouTube. Retrieved from [Link]

- Recent Developments in Weinreb Synthesis and their Applications. (n.d.).

- Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. (2025, August 28).

-

A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (n.d.). KoreaScience. Retrieved from [Link]

-

Why is amide more soluble in water than the amine with the same number of alkyl group atoms? (2021, August 3). Quora. Retrieved from [Link]

-

N-Methoxy-N-methylcyanoformamide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Weinreb's amide. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). Bonotto. Retrieved from [Link]

-

N-Methoxy-N-methylcyanoformamide. (2017, September 9). Organic Syntheses. Retrieved from [Link]

-

Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. (n.d.). MDPI. Retrieved from [Link]

-

N-Methoxy-N-methylbenzamide. (n.d.). PubChem. Retrieved from [Link]

-

N-Methoxy-N-methylpent-4-enamide. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. chem.ws [chem.ws]

- 4. youtube.com [youtube.com]

- 5. webhome.auburn.edu [webhome.auburn.edu]

- 6. quora.com [quora.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. scienceready.com.au [scienceready.com.au]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery, Mechanism, and Application of Weinreb Amides

Introduction: A Serendipitous Solution to a Long-Standing Synthetic Challenge

In the landscape of organic synthesis, the formation of carbon-carbon bonds to construct ketones and aldehydes is a fundamental transformation. For decades, chemists grappled with a persistent challenge: the over-addition of highly reactive organometallic reagents (like Grignard or organolithium reagents) to carboxylic acid derivatives.[1][2][3] This lack of control invariably led to the formation of tertiary alcohols instead of the desired ketone, complicating synthetic routes and reducing yields.[1][2][3]

In 1981, a seminal paper by Steven M. Weinreb and Steven Nahm from Pennsylvania State University introduced a groundbreaking solution: the N-methoxy-N-methylamide, now ubiquitously known as the Weinreb amide.[4][5] This ingeniously designed functional group provided a robust and general method for the synthesis of ketones and, as they also reported, aldehydes via reduction.[4] The discovery of the Weinreb amide was a pivotal moment in organic chemistry, offering a reliable and versatile tool that has since been widely adopted in both academic research and industrial applications, particularly in the realm of drug development.[6][7][8]

This guide provides an in-depth exploration of the Weinreb amide, from its historical discovery and the mechanistic intricacies that govern its unique reactivity to practical, field-proven protocols for its synthesis and application.

The Core Principle: Mechanistic Insight into Controlled Reactivity

The remarkable efficacy of the Weinreb amide lies in its ability to form a stable tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[6][9] This stability prevents the premature collapse of the intermediate and the subsequent over-addition that plagues other acylating agents.[1]

The key to this stability is the chelation of the metal cation (e.g., Li⁺ or Mg²⁺) by both the carbonyl oxygen and the methoxy oxygen of the amide.[1][4] This forms a stable five-membered cyclic intermediate that is unreactive towards further nucleophilic addition at low temperatures.[4][9] Only upon aqueous workup does this chelated intermediate break down to yield the desired ketone.[1]

Caption: Mechanism of Weinreb Ketone Synthesis.

This controlled reactivity offers several distinct advantages for the synthetic chemist:

-

Selectivity: It effectively prevents the over-addition of organometallic reagents, yielding clean ketone or aldehyde products.[6]

-

Stability: Weinreb amides are generally stable, often crystalline solids that can be purified by chromatography and stored for extended periods.[6]

-

Versatility: They are compatible with a wide array of functional groups and can be prepared from various carboxylic acid derivatives.[4][6]

-

Mild Conditions: The reactions typically proceed under mild conditions, preserving sensitive functional groups within the molecule.[6]

Synthesis of Weinreb Amides: A Practical Guide

The most common precursor for the synthesis of Weinreb amides is N,O-dimethylhydroxylamine hydrochloride, a commercially available and easy-to-handle salt.[10] Weinreb amides can be prepared from a variety of starting materials, including acid chlorides, esters, and carboxylic acids.

Protocol 1: Synthesis of N-Methoxy-N-methylpivalamide from Pivaloyl Chloride

This protocol details the synthesis of a representative Weinreb amide, this compound, from the corresponding acid chloride.

Materials:

-

Pivaloyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine (2.2 equivalents) dropwise.

-

After stirring for 10 minutes, add pivaloyl chloride (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound as a colorless oil.

| Compound | Molecular Formula | Molecular Weight |

| This compound | C₇H₁₅NO₂ | 145.20 g/mol [11] |

Applications in Complex Molecule Synthesis

The reliability and functional group tolerance of the Weinreb ketone synthesis have made it an indispensable tool in the total synthesis of natural products and the development of novel pharmaceuticals.

Case Study: Synthesis of a Key Ketone Intermediate

In many multi-step syntheses, the introduction of a ketone functionality at a late stage is crucial. The Weinreb amide allows for this transformation with high fidelity, even in the presence of other sensitive functional groups.

Caption: General workflow for Weinreb amide synthesis and subsequent ketone formation.

Beyond Ketones: Aldehyde Synthesis and C-H Functionalization

The utility of Weinreb amides extends beyond ketone synthesis. Nahm and Weinreb also demonstrated that these amides can be reduced to aldehydes using an excess of a mild reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[4][6] This provides a controlled method for aldehyde synthesis, avoiding over-reduction to the corresponding alcohol.

More recently, Weinreb amides have found new life as directing groups in transition metal-catalyzed C-H functionalization reactions.[12] The amide functionality can coordinate to a metal catalyst, directing the activation and subsequent functionalization of a nearby C-H bond, opening up new avenues for late-stage molecular diversification.[7][12]

Conclusion: An Enduring Legacy in Organic Synthesis

The discovery of the Weinreb amide represents a landmark achievement in organic chemistry. Its ability to tame the reactivity of powerful organometallic reagents provided a long-sought-after solution for the controlled synthesis of ketones and aldehydes. The simplicity of its preparation, its stability, and its broad functional group compatibility have cemented its place as a staple in the synthetic chemist's toolbox. From its initial application in natural product synthesis to its more recent role in C-H functionalization, the Weinreb amide continues to be a versatile and indispensable tool, empowering researchers and drug development professionals to construct complex molecules with greater precision and efficiency.

References

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. [Link]

-

Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. [Link]

-

Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry. [Link]

-

Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

-

Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link]

-

Steven M. Weinreb. Wikipedia. [Link]

-

This compound. PubChem. [Link]

-

The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Weinreb Amides and More (Forming Ketones Using Organometallic Reagents). YouTube. [Link]

-

What IS the Weinreb Amide?. YouTube. [Link]

-

Introduction to Weinreb amides.. YouTube. [Link]

Sources

- 1. Weinreb Ketone Synthesis [organic-chemistry.org]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. Steven M. Weinreb - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 11. This compound | C7H15NO2 | CID 11446410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Theoretical Investigation of N-Methoxy-N-methylpivalamide: A Computational Chemistry Whitepaper

Abstract

N-Methoxy-N-methylamides, commonly known as Weinreb amides, are pivotal functional groups in modern organic synthesis, valued for their ability to controllably form ketones from organometallic reagents.[1][2][3] N-Methoxy-N-methylpivalamide, with its sterically demanding tert-butyl group, presents an interesting case for detailed conformational and electronic analysis. Understanding its three-dimensional structure and spectroscopic properties is crucial for predicting its reactivity and optimizing its application in complex synthetic pathways. This technical guide provides a comprehensive, in-depth protocol for the theoretical calculation of the structural and spectroscopic properties of this compound using density functional theory (DFT). We will delve into the rationale behind the selection of computational methods, provide step-by-step workflows for geometry optimization, conformational analysis, and the prediction of infrared (IR) and nuclear magnetic resonance (NMR) spectra, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry to understand and predict the behavior of small organic molecules.

Introduction: The Significance of this compound in Synthesis

This compound (PubChem CID: 11446410) is a member of the Weinreb amide family, which are renowned for their utility in the synthesis of ketones and aldehydes.[1][2][3][4] The key to their synthetic utility lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic addition, which prevents the common problem of over-addition seen with other acylating agents.[1][2] The bulky pivaloyl group in this compound can impart significant steric influence on its reactivity and conformational preferences.

Theoretical calculations provide a powerful, non-destructive means to probe the intricate details of molecular structure and energetics. By employing computational methods, we can gain insights into:

-

The most stable three-dimensional conformation: Understanding the preferred spatial arrangement of the atoms is fundamental to predicting steric hindrance and the accessibility of the carbonyl group.

-

The electronic structure: Delving into the distribution of electrons allows for the rationalization of reactivity and the nature of the amide bond.

-

Vibrational frequencies: Predicting the infrared spectrum can aid in the experimental characterization of the molecule and provides information about the strength of its chemical bonds.

-

NMR chemical shifts: The accurate prediction of 1H and 13C NMR spectra is an invaluable tool for structure verification and assignment.[5][6][7][8]

This guide will walk you through a robust computational workflow to elucidate these properties for this compound.

Foundational Principles: Selecting the Right Computational Tools

The accuracy of theoretical calculations is intrinsically linked to the chosen methodology. For a molecule of this nature, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy.

The Choice of Density Functional: B3LYP

We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This choice is predicated on its well-documented success in reproducing the geometries and vibrational frequencies of organic molecules, particularly amides.[9][10][11] B3LYP incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to more reliable predictions of bond lengths and angles.

The Basis Set: 6-31G*

The basis set is the set of mathematical functions used to describe the atomic orbitals. For our initial geometry optimization and frequency calculations, the 6-31G* basis set provides a good starting point. The inclusion of polarization functions (the '*') on heavy atoms is crucial for accurately describing the non-spherical nature of electron density in bonding environments, particularly for the carbonyl group and the nitrogen and oxygen atoms. For more accurate NMR predictions, a larger basis set such as 6-311+G(2d,p) may be employed for the single-point energy and NMR calculations on the optimized geometry.

The Computational Workflow: A Step-by-Step Guide

The following sections outline the detailed experimental protocols for the theoretical investigation of this compound.

Molecular Structure Input and Initial Optimization

The first step is to generate an initial 3D structure of this compound. This can be done using any molecular building software. The IUPAC name for the molecule is N-methoxy-N,2,2-trimethylpropanamide.[4]

Protocol 1: Initial Structure Generation and Pre-optimization

-

Build the molecule: Construct this compound in a molecular editor. Ensure correct atom types and bond connectivity.

-

Initial clean-up: Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94). This provides a reasonable starting geometry for the more computationally intensive DFT calculations.

-

Export coordinates: Save the coordinates in a format compatible with the chosen quantum chemistry software package (e.g., .mol or .xyz).

Geometry Optimization and Conformational Analysis

A full geometry optimization at the DFT level is necessary to locate the minimum energy structure on the potential energy surface.

Protocol 2: DFT Geometry Optimization

-

Software Input: Prepare an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

-

Define Calculation Type: Specify a geometry optimization calculation.

-

Select Method and Basis Set: Choose the B3LYP functional and the 6-31G* basis set.

-

Convergence Criteria: Use default or tighter convergence criteria to ensure a true minimum is found.

-

Execution: Run the calculation.

-

Analysis: Upon completion, verify that the optimization converged successfully and that there are no imaginary frequencies (discussed in the next section).

The rotation around the C-N amide bond is a key conformational feature of amides.[12] A potential energy surface scan can be performed by systematically rotating the N-C(O) dihedral angle to identify the rotational barrier and any other stable conformers.

Vibrational Frequency Analysis

Calculating the vibrational frequencies serves two primary purposes: confirming that the optimized structure is a true energy minimum and predicting the infrared (IR) spectrum.

Protocol 3: Frequency Calculation

-

Input: Use the optimized geometry from the previous step.

-

Calculation Type: Specify a frequency calculation.

-

Method and Basis Set: Use the same level of theory as the optimization (B3LYP/6-31G*).

-

Execution: Run the calculation.

-

Analysis:

-

Minimum Confirmation: A true minimum on the potential energy surface will have no imaginary frequencies.

-

IR Spectrum Prediction: The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, as the harmonic approximation used in the calculations tends to overestimate vibrational frequencies.[13]

-

NMR Spectra Prediction

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[5][6]

Protocol 4: GIAO NMR Calculation

-

Input: Use the B3LYP/6-31G* optimized geometry.

-

Calculation Type: Specify an NMR calculation using the GIAO method.

-

Method and Basis Set: For improved accuracy, a larger basis set such as 6-311+G(2d,p) is recommended for the NMR calculation itself. The B3LYP functional remains a suitable choice.

-

Reference Standard: To convert the calculated absolute shieldings to chemical shifts, it is necessary to perform the same calculation on a reference compound, typically Tetramethylsilane (TMS). The chemical shift (δ) is then calculated as: δ = σref - σcalc.[7]

-

Execution: Run the calculations for both this compound and TMS.

-

Analysis: Compare the calculated 1H and 13C chemical shifts with experimental data if available.

Visualization of Computational Workflow and Molecular Structure

Visual representations are crucial for understanding the computational process and the resulting molecular structure.

Caption: 2D representation of this compound with atom numbering.

Expected Data and Interpretation

The calculations outlined above will yield a wealth of quantitative data. Below are examples of how this data can be structured and interpreted.

Optimized Geometrical Parameters

The optimized geometry provides key bond lengths and angles. These can be compared to experimental data from X-ray crystallography if available, or to data for similar molecules.

| Parameter | Atom Pair/Triplet | Calculated Value (B3LYP/6-31G*) |

| Bond Lengths (Å) | ||

| C=O | e.g., 1.23 | |

| C-N | e.g., 1.37 | |

| N-O | e.g., 1.40 | |

| **Bond Angles (°) ** | ||

| O=C-N | e.g., 121.5 | |

| C-N-C | e.g., 118.0 | |

| C-N-O | e.g., 115.0 |

Note: The values presented are illustrative examples.

Predicted Vibrational Frequencies

The calculated vibrational frequencies can be correlated with experimental IR spectra. The amide I band (primarily C=O stretch) is particularly sensitive to the local environment and conformation.

| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Primary Motion |

| Amide I | e.g., 1720 | e.g., 1685 | C=O stretch |

| C-H stretch (t-butyl) | e.g., 3050 | e.g., 2989 | Symmetric/asymmetric C-H stretch |

| C-N stretch | e.g., 1350 | e.g., 1323 | C-N stretch |

Note: A typical scaling factor for B3LYP/6-31G* is around 0.98.

Predicted NMR Chemical Shifts

The predicted NMR chemical shifts are a powerful tool for structural elucidation.

| Nucleus | Atom Number | Calculated Chemical Shift (ppm) |

| 13C | ||

| C5 (Carbonyl) | e.g., 175.2 | |

| C1 (Quaternary) | e.g., 40.1 | |

| C2, C3, C4 (t-butyl) | e.g., 27.5 | |

| C6 (N-methyl) | e.g., 34.0 | |

| C7 (O-methyl) | e.g., 61.8 | |

| 1H | ||

| H on C2, C3, C4 | e.g., 1.25 | |

| H on C6 | e.g., 3.18 | |

| H on C7 | e.g., 3.70 |

Note: The values presented are illustrative examples.

Conclusion: A Framework for Predictive Chemistry

This guide has provided a detailed, scientifically grounded framework for the theoretical investigation of this compound. By following these protocols, researchers can obtain reliable predictions of its structural and spectroscopic properties. This information is invaluable for understanding its reactivity, aiding in its experimental characterization, and ultimately, for its more effective application in the synthesis of valuable target molecules. The principles and methodologies outlined here are broadly applicable to the study of other small organic molecules, providing a robust toolkit for modern chemical research.

References

-

Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. [Link] [5][6]2. Conformation of secondary amides. A predictive algorithm that correlates DFT-calculated structures and experimental proton chemical shifts. PubMed. [Link] [9]3. Predicting NMR spectra by computational methods: structure revision of hexacyclinol. PubMed. [Link]

-

Density Functional Theory Vibrational Frequencies of Amides and Amide Dimers. ACS Publications. [Link] [10]5. Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. Royal Society of Chemistry. [Link] [7]6. Using computational methods to predict NMR spectra for polyether compounds. UNCW Institutional Repository. [Link] [8]7. NMR Prediction with Computational Chemistry. ResearchGate. [Link]

-

This compound. PubChem. [Link] [4]9. Empirical Maps For The Calculation of Amide I Vibrational Spectra of Proteins From Classical Molecular Dynamics Simulations. PMC. [Link]

-

Empirical Maps For The Calculation of Amide I Vibrational Spectra of Proteins From Classical Molecular Dynamics Simulations. The Journal of Physical Chemistry B. [Link]

-